1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid
Description
Properties
IUPAC Name |
1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-7-11(2)13(14(17)8-10)9-16-5-3-12(4-6-16)15(18)19/h7-8,12,17H,3-6,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWWIQVFGXTFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CN2CCC(CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the reaction of 2-Hydroxy-4,6-dimethylbenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate compound, which is then subjected to further reactions to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy and carboxylic acid groups play crucial roles in binding to these targets, while the piperidine ring provides structural stability and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Hydrogen Bonding and Polarity
- The target compound’s hydroxyl group likely increases its hydrogen bond donor count (HBD = 1) and topological polar surface area (TPSA), comparable to the benzodioxin-sulfonyl derivative (HBD = 1, TPSA = 102) .
- In contrast, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has lower polarity (TPSA = 66.4) due to the absence of hydroxyl or sulfonyl groups .
Lipophilicity (LogP)
- The dimethyl groups on the benzyl ring in the target compound may elevate its LogP compared to derivatives with polar substituents (e.g., sulfonyl: XLogP3 = 0.8 ).
Biological Activity
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid (CAS Number: 1803598-51-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C15H21NO
- Molecular Weight : 233.34 g/mol
- Structure : The compound features a piperidine ring substituted with a hydroxylated aromatic moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. One notable mechanism involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme crucial for the degradation of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endocannabinoids, which are involved in pain modulation and neuroprotection .
Pain Modulation
Research indicates that this compound exhibits significant analgesic properties. In animal models, it has been shown to:
- Reduce tactile allodynia in models of acute tissue damage.
- Diminish thermal hyperalgesia in inflammatory pain models .
Neuroprotective Effects
The compound's ability to enhance endocannabinoid signaling suggests potential neuroprotective effects. Increased levels of anandamide have been associated with improved synaptic regulation and reduced neuroinflammation, which may benefit conditions such as neurodegenerative diseases .
Case Studies
Toxicological Profile
The safety profile of this compound has been evaluated in various studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
